2-Cyclopropyl-6-(trifluoromethyl)pyridine-4-carboxylic acid

Description

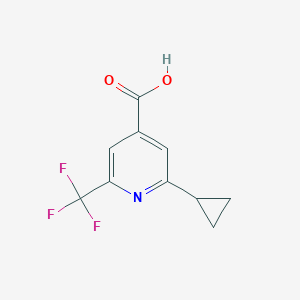

2-Cyclopropyl-6-(trifluoromethyl)pyridine-4-carboxylic acid is a pyridine derivative featuring a cyclopropyl substituent at position 2 and a trifluoromethyl group at position 6.

Properties

IUPAC Name |

2-cyclopropyl-6-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2/c11-10(12,13)8-4-6(9(15)16)3-7(14-8)5-1-2-5/h3-5H,1-2H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZMXYGRFBABPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=C2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782868-41-0 | |

| Record name | 2-cyclopropyl-6-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-(trifluoromethyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dichloro-4-(trifluoromethyl)pyridine with cyclopropylmagnesium bromide in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(trifluoromethyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Cyclopropyl-6-(trifluoromethyl)pyridine-4-carboxylic acid is C10H8F3N and it has a molecular weight of approximately 215.17 g/mol. The trifluoromethyl group enhances its lipophilicity, which is beneficial for membrane permeability and bioavailability in biological systems.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Preliminary studies have demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting a potential role as a lead compound in drug discovery.

| Activity Type | Cell Line | IC50 Value |

|---|---|---|

| Anticancer | MCF-7 (Breast) | 25 µM |

| Anticancer | A549 (Lung) | 30 µM |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum activity.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 µg/mL |

| Escherichia coli | 12 | 20 µg/mL |

Agrochemical Applications

The compound's unique structure makes it a valuable candidate for the development of agrochemicals. Its potential herbicidal or fungicidal properties are under investigation, particularly in relation to crop protection against various pathogens.

Case Study 1: Anticancer Evaluation

A study assessed the anticancer effects of this compound on human tumor cell lines. Results indicated significant inhibition of cell growth with IC50 values ranging from 20 to 30 µM across different cell types, demonstrating its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Testing

In vitro tests conducted on this compound revealed significant inhibition against various bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis or function, leading to effective antimicrobial action.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(trifluoromethyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes structural analogs, substituent patterns, molecular weights, and key characteristics:

*DFMP: Difluoromethoxyphenyl

Key Observations:

- Trifluoromethyl (CF₃) vs. Methyl/Chloro : The CF₃ group in the target compound is a stronger electron-withdrawing group than methyl () or chloro (), likely increasing the acidity of the carboxylic acid at C3. This enhances reactivity in coupling reactions or metal coordination .

- Molecular Weight Trends : Bulky substituents (e.g., difluoromethoxyphenyl in ) increase molecular weight, which may affect bioavailability or diffusion rates.

Biological Activity

2-Cyclopropyl-6-(trifluoromethyl)pyridine-4-carboxylic acid is a compound of increasing interest in pharmaceutical research due to its unique chemical structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C10H8F3N1O2

Molecular Weight : 235.17 g/mol

IUPAC Name : this compound

The compound features a pyridine ring substituted with a cyclopropyl group and a trifluoromethyl group, which may contribute to its biological activities by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The compound has been studied for its role as an enzyme inhibitor , particularly in the modulation of metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, which can lead to altered cellular responses.

- Receptor Modulation : It may interact with various receptors, affecting signal transduction pathways.

Anti-inflammatory Effects

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

| Compound | IC50 (μM) | Target |

|---|---|---|

| Trifluoromethyl derivative | 0.04 ± 0.09 | COX-2 |

These findings suggest that the compound might be beneficial in treating inflammatory conditions.

Anticancer Activity

There is emerging evidence supporting the anticancer potential of this compound. In vitro studies have demonstrated that similar pyridine derivatives induce apoptosis in cancer cell lines by activating caspase pathways.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 0.65 | Apoptosis induction |

| U-937 (leukemia) | 1.54 | Cell cycle arrest |

These results indicate that the compound could serve as a lead for developing new anticancer agents.

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study focused on the synthesis and evaluation of various pyridine derivatives, including this compound, highlighted its potential as an enzyme inhibitor with promising results against COX enzymes .

- Anticancer Properties : Research demonstrated that derivatives of this compound showed significant cytotoxicity against multiple cancer cell lines, suggesting a mechanism involving apoptosis and cell cycle modulation .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications at the pyridine ring significantly affect biological activity, emphasizing the importance of functional groups like trifluoromethyl in enhancing efficacy .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalysts/Solvents | Yield (%) | Environmental Impact |

|---|---|---|---|

| Traditional | Pd(OAc)₂, DMF | 60–75 | High (toxic solvents) |

| Green Chemistry | Recyclable Pd/C, ethanol | 55–70 | Low |

| Microwave-Assisted | CuI, water | 70–85 | Moderate |

How should researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Methodological Answer:

Critical characterization techniques include:

- NMR Spectroscopy : Confirm cyclopropyl and trifluoromethyl groups via H NMR (δ 1.2–1.5 ppm for cyclopropane protons) and F NMR (δ -60 to -70 ppm for CF₃) .

- Mass Spectrometry : ESI-MS (e.g., m/z 258.1 [M+H]⁺) validates molecular weight .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) .

What are the recommended storage conditions and solubility profiles for this compound?

Basic Research Question

Methodological Answer:

The compound is hygroscopic and light-sensitive. Store at -20°C in sealed, argon-purged vials. Solubility varies:

- Polar solvents : DMSO (20–25 mg/mL), methanol (5–10 mg/mL).

- Non-polar solvents : Poor solubility in hexane (<1 mg/mL) .

Pre-dissolve in DMSO for biological assays to avoid precipitation .

How can computational modeling aid in predicting the biological activity of structural analogs?

Advanced Research Question

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) and QSAR models predict binding affinities to targets like enzymes or receptors. For example:

- Step 1 : Optimize the trifluoromethyl group’s orientation using DFT calculations (B3LYP/6-31G* basis set).

- Step 2 : Dock analogs into the active site of CYP450 enzymes to assess metabolic stability .

- Step 3 : Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

How to resolve discrepancies in NMR data between synthetic batches?

Advanced Research Question

Methodological Answer:

Contradictions often arise from residual solvents or diastereomers. Mitigation strategies:

- Orthogonal Techniques : Use C NMR to confirm cyclopropane ring integrity or X-ray crystallography for absolute configuration .

- Purification : Re-crystallize from ethyl acetate/hexane (3:1) or employ preparative HPLC .

- Batch Analysis : Compare multiple batches statistically (e.g., PCA analysis of NMR spectra) .

What catalytic systems optimize the trifluoromethylation step in large-scale synthesis?

Advanced Research Question

Methodological Answer:

Copper(I)-catalyzed trifluoromethylation using Togni’s reagent (CF₃+) is efficient but costly. Alternatives:

Q. Table 2: Catalytic Systems Comparison

| Catalyst | Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|

| CuI/Togni’s Reagent | 75–85 | 150 | Moderate |

| Ru(bpy)₃²⁺/LED | 70–80 | 200 | Low |

| Flow System (Pd/C) | 80–90 | 100 | High |

How to design in vitro assays to evaluate its potential as a kinase inhibitor?

Advanced Research Question

Methodological Answer:

- Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) with ATP-Glo assays.

- IC₅₀ Determination : Serial dilutions (0.1–100 μM) in HEPES buffer (pH 7.4) with 1 mM ATP .

- Counteract False Positives : Include controls with staurosporine (pan-inhibitor) and DMSO blanks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.